Aluminum Stearate

Overview

Description

Aluminium tristearate: is a white, wax-like powder that is classified as a metallic soap. It is formed by the reaction of stearic acid with aluminium salts. This compound is known for its excellent gelling, thickening, and water-repellent properties. It is widely used in various industries, including cosmetics, pharmaceuticals, and plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminium tristearate is typically synthesized through the precipitation method. This involves the saponification of stearic acid with sodium hydroxide to form sodium stearate, which is then reacted with aluminium sulfate to produce aluminium tristearate. The reaction conditions include heating and melting stearic acid, followed by saponification with sodium hydroxide solution, and finally, double decomposition with aluminium sulfate .

Industrial Production Methods: In industrial settings, aluminium tristearate is produced by adding aluminium isopropoxide to stearic acid in anhydrous pyridine, which induces the precipitation of the pyridine complex. Pyridine is then removed under vacuum to yield aluminium tristearate .

Chemical Reactions Analysis

Types of Reactions: Aluminium tristearate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form aluminium oxide and stearic acid.

Reduction: It can be reduced to form aluminium metal and stearic acid.

Substitution: It can undergo substitution reactions with other metallic salts to form different metallic stearates.

Common Reagents and Conditions:

Oxidation: Requires oxidizing agents such as oxygen or hydrogen peroxide.

Reduction: Requires reducing agents such as hydrogen gas or lithium aluminium hydride.

Substitution: Involves reacting with other metallic salts under controlled temperature and pressure conditions.

Major Products Formed:

Oxidation: Aluminium oxide and stearic acid.

Reduction: Aluminium metal and stearic acid.

Substitution: Different metallic stearates, depending on the reacting metallic salt.

Scientific Research Applications

Pharmaceutical Applications

Tablet Manufacturing

In the pharmaceutical industry, aluminum stearate is primarily used as a lubricant in tablet production. It prevents sticking during the compression process, ensuring smooth operations and uniformity in tablet formulation. Studies indicate that this compound enhances the flow properties of powders, which is crucial for efficient tablet manufacturing .

Water-Repellent Coatings

this compound's hydrophobic properties make it suitable for coating medications to enhance moisture resistance, thereby prolonging shelf life. This application is particularly beneficial for tablets that require protection from environmental moisture .

Gelled Formulations

Research has shown that this compound can be used to create gelled formulations of medications, such as procaine penicillin G in mineral oil. This method improves the stability and delivery of active ingredients in pharmaceutical preparations .

Cosmetic Industry

Emulsifying Agent

this compound serves as an emulsifier in creams and lotions, stabilizing oil-in-water emulsions. Its ability to enhance texture and viscosity makes it a popular ingredient in various cosmetic products, including foundations and lipsticks .

Thickening Agent

In cosmetics, this compound acts as a thickener, improving the consistency and application of products. It contributes to a smoother feel on the skin while enhancing the longevity of formulations .

Paints and Coatings

Anti-Caking Agent

In the paint industry, this compound is utilized as an anti-caking agent for powdered pigments. This application helps maintain color integrity and facilitates easier mixing of paint components .

Gelling Agent

this compound also functions as a gelling agent in oil-based paints, improving texture and application properties. Its presence enhances water resistance and gloss in finished products .

Plastics and Rubber Industries

Heat Stabilizer

this compound is employed as a heat stabilizer in PVC production, contributing to the durability and longevity of plastic products. It helps maintain material integrity during processing at high temperatures .

Release Agent

In rubber manufacturing, this compound acts as a release agent, facilitating the easy removal of molded products from their molds. This application reduces production times and costs significantly .

Construction Applications

Water Repellency in Concrete

The water-repellent properties of this compound make it ideal for enhancing moisture resistance in concrete and other construction materials. This application increases the lifespan of structures by protecting them against water damage .

Setting Agent in Plaster

this compound is also used as a setting agent in plaster applications, improving application smoothness and accelerating drying times .

Food Industry

Although its use is regulated, this compound can serve as an anti-caking agent in certain dry food mixes under strict conditions set by regulatory agencies. Its role helps improve product flowability and shelf stability in food applications .

Case Study 1: Tablet Lubrication

A study conducted on the effects of this compound on tablet production demonstrated that its inclusion significantly improved tablet hardness and reduced friction during compression. Tablets formulated with this compound exhibited lower rates of sticking to machinery compared to those without it.

Case Study 2: Cosmetic Stability

Research on cosmetic formulations highlighted that this compound not only improved texture but also enhanced the stability of emulsions over time. Products containing this compound showed less separation compared to those using alternative emulsifiers.

Mechanism of Action

The mechanism of action of aluminium tristearate involves its ability to form gels and thickened structures. This is due to its molecular structure, which allows it to interact with other molecules and form stable complexes. In drug delivery systems, aluminium tristearate acts as a dispersing agent, controlling the release of drugs by forming a matrix that encapsulates the drug molecules .

Comparison with Similar Compounds

- Aluminium monostearate

- Aluminium distearate

- Calcium stearate

- Zinc stearate

Comparison:

- Aluminium monostearate: Used primarily as a thickener in paints and inks. It has lower gelling properties compared to aluminium tristearate .

- Aluminium distearate: Commonly used in the plastics industry as a lubricant and release agent. It has similar properties to aluminium tristearate but is more commonly used .

- Calcium stearate: Used as a stabilizer and lubricant in the plastics industry. It has excellent water-repellent properties but lower gelling properties compared to aluminium tristearate .

- Zinc stearate: Used as a release agent and lubricant in the rubber and plastics industries. It has excellent water-repellent properties and is often used in combination with aluminium tristearate for synergistic effects .

Aluminium tristearate stands out due to its unique combination of gelling, thickening, and water-repellent properties, making it highly versatile and valuable in various applications.

Q & A

Basic Research Questions

Q. What experimental methodologies are optimal for synthesizing aluminum stearate with high purity?

To synthesize this compound, researchers often use the reaction of stearic acid with aluminum salts (e.g., aluminum chloride or hydroxide). Key parameters include pH control (8–10), temperature (60–80°C), and molar ratios (3:1 stearic acid to aluminum). Design of Experiments (DOE) can optimize reaction conditions by varying these factors and analyzing outcomes via FTIR or XRD to confirm purity .

Q. Which characterization techniques are most effective for verifying this compound’s structural and thermal properties?

- FTIR : Identifies carboxylate-Al bonds (peaks at ~1550 cm⁻¹ and ~1450 cm⁻¹) .

- XRD : Confirms crystalline structure (characteristic peaks at 2θ ≈ 5° and 20°) .

- TGA : Assesses thermal stability (decomposition onset ~180°C) . Detailed protocols should be included in the methods section, ensuring reproducibility .

Q. How can this compound’s solubility discrepancies in organic solvents be resolved experimentally?

Contradictory solubility data (e.g., in glycols vs. hydrocarbons) require controlled experiments varying solvent purity, temperature, and mixing methods. Phase diagrams and UV-Vis spectroscopy can quantify solubility limits. Compare results with literature using standardized protocols to isolate variables .

Advanced Research Questions

Q. What mechanistic role does this compound play in stabilizing emulsions or colloidal systems?

Advanced studies employ rheometry to measure viscosity changes and SEM to visualize microstructure. For example, this compound’s amphiphilic structure reduces interfacial tension in oil-water systems, which can be quantified via pendant drop tensiometry. Molecular dynamics simulations may further elucidate self-assembly mechanisms .

Q. How do extreme conditions (e.g., high shear, pH extremes) affect this compound’s functionality in lubricants?

Use rotational viscometers to test shear-thinning behavior under controlled stress (e.g., 100–1000 s⁻¹). For pH stability, expose samples to acidic/basic environments (pH 2–12) and monitor colloidal stability via dynamic light scattering (DLS). Compare degradation products using GC-MS .

Q. What strategies address contradictory data on this compound’s biocompatibility in pharmaceutical formulations?

Conduct in vitro cytotoxicity assays (e.g., MTT on human keratinocytes) and in vivo dermal exposure studies in model organisms. Cross-reference results with existing toxicological databases (e.g., EPA’s ECOTOX) and control for confounding factors like aluminum speciation .

Q. How can computational modeling predict this compound’s interactions with polymers in composite materials?

Density Functional Theory (DFT) models simulate binding energies between stearate chains and polymer matrices (e.g., polyethylene). Validate predictions with DSC (melting point shifts) and tensile testing to correlate interfacial adhesion with mechanical properties .

Q. Methodological Guidance for Data Analysis

Q. How should researchers analyze conflicting thermal degradation profiles reported in literature?

- Controlled Replication : Repeat TGA experiments using identical heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air).

- Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energies and identify degradation mechanisms .

Q. What statistical approaches are recommended for optimizing this compound’s performance in multi-component formulations?

Use response surface methodology (RSM) to model interactions between this compound, co-additives, and base materials. ANOVA identifies significant factors (e.g., concentration, processing temperature) affecting outcomes like viscosity or stability .

Properties

CAS No. |

637-12-7 |

|---|---|

Molecular Formula |

C18H36AlO2 |

Molecular Weight |

311.5 g/mol |

IUPAC Name |

aluminum;octadecanoate |

InChI |

InChI=1S/C18H36O2.Al/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

InChI Key |

CNUTUZBKHPTSDA-UHFFFAOYSA-N |

SMILES |

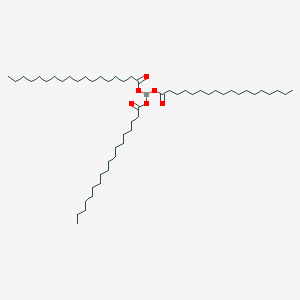

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.[Al] |

Color/Form |

White powder Hard material |

density |

1.070 |

melting_point |

118 °C |

Key on ui other cas no. |

637-12-7 |

physical_description |

Pellets or Large Crystals; Dry Powder White solid; [Hawley] White powder; Insoluble in water; [MSDSonline] |

shelf_life |

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

solubility |

Insoluble in water; soluble in ethanol, petroleum ether. When freshly made, soluble in alcohol, benzene, oil turpentine, mineral oils. Insoluble in alcohol, ether; soluble in alkali |

Synonyms |

aluminum monostearate aluminum tristearate ammonium stearate calcium stearate magnesium stearate octadecanoic acid sodium stearate stearic acid zinc stearate |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.